molecular formula C19H24N4O5 B11067881 1'-Isobutyl-2'-isopropyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione

1'-Isobutyl-2'-isopropyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione

Cat. No.: B11067881
M. Wt: 388.4 g/mol
InChI Key: ZGTBPIGLLGBZPG-UHFFFAOYSA-N
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Description

1’-Isobutyl-2’-isopropyl-6’-nitro-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione is a complex organic compound featuring a spiro structure This compound is characterized by its unique arrangement of pyrimidine and quinoline rings, which are connected through a spiro linkage

Preparation Methods

The synthesis of 1’-isobutyl-2’-isopropyl-6’-nitro-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrimidine and quinoline precursors, followed by their spiro linkage formation. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1’-Isobutyl-2’-isopropyl-6’-nitro-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions may involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound. Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific functional groups with other substituents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-Isobutyl-2’-isopropyl-6’-nitro-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. In medicine, this compound could be explored for its therapeutic potential in treating various diseases. Additionally, its unique chemical structure makes it valuable in industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1’-isobutyl-2’-isopropyl-6’-nitro-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione involves its interaction with specific molecular targets and pathways. The nitro group may play a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that interact with cellular components. The spiro linkage and the presence of isobutyl and isopropyl groups may influence the compound’s binding affinity and selectivity towards its targets. Further studies are needed to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

1’-Isobutyl-2’-isopropyl-6’-nitro-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione can be compared with other similar compounds, such as those containing spiro linkages or pyrimidine and quinoline rings. Similar compounds may include spiro[pyrimidine-5,3’-quinoline] derivatives with different substituents or other spiro compounds with varying ring systems. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in diverse fields. By comparing it with similar compounds, researchers can gain insights into its distinct properties and potential advantages.

Properties

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

1'-(2-methylpropyl)-6'-nitro-2'-propan-2-ylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione

InChI

InChI=1S/C19H24N4O5/c1-10(2)9-22-14-6-5-13(23(27)28)7-12(14)8-19(15(22)11(3)4)16(24)20-18(26)21-17(19)25/h5-7,10-11,15H,8-9H2,1-4H3,(H2,20,21,24,25,26)

InChI Key

ZGTBPIGLLGBZPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(C2(CC3=C1C=CC(=C3)[N+](=O)[O-])C(=O)NC(=O)NC2=O)C(C)C

Origin of Product

United States

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